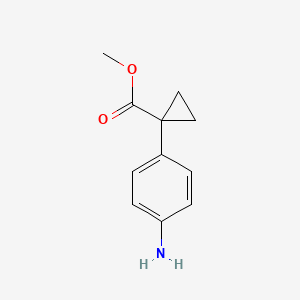

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUXVTQTBMIHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730402 | |

| Record name | Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824937-45-3 | |

| Record name | Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug development. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their synthetic endeavors.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the construction of the cyclopropane ring and installation of the ester functionality, starting from commercially available materials, to yield the key intermediate, Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate. The second stage is the selective reduction of the nitro group to the corresponding primary amine to afford the final product.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

This initial stage involves a three-part process: cyclopropanation of 4-nitrophenylacetonitrile, hydrolysis of the resulting nitrile, and subsequent esterification to yield the methyl ester intermediate.

Part A: Synthesis of 1-(4-nitrophenyl)cyclopropanecarbonitrile

This reaction proceeds via a nucleophilic substitution reaction where the carbanion of 4-nitrophenylacetonitrile attacks 1,2-dibromoethane to form the cyclopropane ring.

-

Materials:

-

4-Nitrophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Toluene

-

Water

-

-

Procedure:

-

To a stirred solution of 4-nitrophenylacetonitrile (1.0 eq) and a catalytic amount of a phase-transfer catalyst in toluene, add a 50% aqueous solution of sodium hydroxide.

-

Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to 50-60°C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield 1-(4-nitrophenyl)cyclopropanecarbonitrile as a solid.

-

Part B: Hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile to 1-(4-nitrophenyl)cyclopropanecarboxylic acid

The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid.

-

Materials:

-

1-(4-nitrophenyl)cyclopropanecarbonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

-

Procedure:

-

To a flask containing 1-(4-nitrophenyl)cyclopropanecarbonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (2:1 v/v).

-

Heat the mixture to reflux (approximately 100-110°C) and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 1-(4-nitrophenyl)cyclopropanecarboxylic acid.

-

Part C: Esterification to Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

The carboxylic acid is converted to its methyl ester using a standard Fischer esterification.

-

Materials:

-

1-(4-nitrophenyl)cyclopropanecarboxylic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Suspend 1-(4-nitrophenyl)cyclopropanecarboxylic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and stir for 3-5 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate, which can be further purified by column chromatography if necessary.

-

Step 2: Reduction of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

The final step is the reduction of the aromatic nitro group to an amine. Several methods are effective, with catalytic hydrogenation and metal-acid reductions being the most common.

Method A: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction.

-

Materials:

-

Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in methanol or ethanol.[1]

-

Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).[1]

-

Seal the vessel, purge with an inert gas (e.g., nitrogen), and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).[1]

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

-

Method B: Reduction with Iron in Acetic Acid

This method provides a cost-effective alternative to catalytic hydrogenation.

-

Materials:

-

Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

To a solution of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (4.0 eq).[2]

-

Heat the resulting mixture to reflux (around 100°C) and stir for 2-3 hours.[2]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

-

Neutralize the mixture to a pH of approximately 8 by the addition of a 1 N aqueous NaOH solution.[2]

-

Extract the product with ethyl acetate (3x).[2]

-

Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.[2]

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (Intermediate)

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) |

| 1A | 1-(4-nitrophenyl)cyclopropanecarbonitrile | 4-Nitrophenylacetonitrile | 1,2-Dibromoethane, NaOH, PTC | 85-95 | >95 |

| 1B | 1-(4-nitrophenyl)cyclopropanecarboxylic acid | 1-(4-nitrophenyl)cyclopropanecarbonitrile | H₂SO₄, H₂O | 90-98 | >97 |

| 1C | Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate | 1-(4-nitrophenyl)cyclopropanecarboxylic acid | MeOH, H₂SO₄ | 90-97 | >98 |

Table 2: Reduction to this compound (Final Product)

| Method | Starting Material | Reagents | Typical Yield (%) | Purity (%) |

| A | Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate | H₂, 10% Pd/C, MeOH | 90-99 | >98 |

| B | Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate | Fe, AcOH, EtOH | 80-90 | >97 |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of the nitro-intermediate.

Caption: Workflow for the reduction of the nitro-intermediate to the final product.

References

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate CAS number 824937-45-3

CAS Number: 824937-45-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is a unique small molecule featuring a strained cyclopropane ring directly attached to an aniline moiety. The inherent structural rigidity and specific electronic properties of the cyclopropane ring make it a valuable scaffold in medicinal chemistry. Its incorporation into larger molecules can significantly influence their conformational stability, binding affinity to biological targets, and metabolic profiles. Compounds containing the aminophenyl cyclopropane motif are being explored for a variety of therapeutic applications due to their potential to enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[1][2] This document provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 824937-45-3 | N/A |

| Molecular Formula | C₁₁H₁₃NO₂ | N/A |

| Molecular Weight | 191.23 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(4-Aminophenyl)cyclopropanecarboxylic acid methyl ester, Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | N/A |

| Physical Form | Solid | N/A |

| Purity | Typically >97% | N/A |

| Storage Conditions | 2-8°C, protect from light | N/A |

Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of this compound is not widely published. However, a reliable synthetic strategy involves the preparation of the corresponding nitro-analogue, Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate, followed by the reduction of the nitro group to an amine. This two-step process is outlined below.

Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

The synthesis of the nitro-analogue can be achieved through a cyclopropanation reaction of a suitable styrene derivative or via a nucleophilic aromatic substitution followed by cyclization. A common method involves the reaction of methyl acrylate with a sulfonium ylide generated in situ from a sulfonium salt and a base, in the presence of 4-nitrobenzaldehyde. A more direct approach starts from 4-nitrophenylacetonitrile.

Experimental Protocol: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

This protocol is adapted from general procedures for the synthesis of 1-arylcyclopropanecarboxylic acid derivatives.[1]

Materials:

-

4-Nitrophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Concentrated hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

Procedure:

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

-

To a stirred solution of 4-nitrophenylacetonitrile (1.0 eq) in toluene, add a 50% aqueous solution of NaOH (2.0 eq) and a catalytic amount of TBAB (0.1 eq).

-

To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

-

To the crude 1-(4-nitrophenyl)cyclopropanecarbonitrile, add concentrated HCl.

-

Heat the mixture to reflux (approximately 110°C) for 4-6 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(4-nitrophenyl)cyclopropanecarboxylic acid.

Step 3: Esterification to Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

-

Suspend 1-(4-nitrophenyl)cyclopropanecarboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate.[3][4]

Reduction to this compound

The final step is the reduction of the nitro group to an amine. Several standard methods can be employed for this transformation.

Experimental Protocol: Reduction of the Nitro Group

Materials:

-

Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate

-

Sodium bicarbonate

Procedure:

-

To a stirred solution of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Add water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Potential Biological Significance and Applications

While specific biological data for this compound is scarce, the structural motif is of significant interest in drug discovery.

Antimicrobial and Antifungal Activity: Cyclopropane-containing amide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds have shown moderate to excellent activity against various bacterial and fungal strains, suggesting that the cyclopropane scaffold can be a valuable component in the design of new anti-infective agents.[5][6]

Anticancer Potential: The unique conformational constraints imposed by the cyclopropane ring can lead to enhanced binding affinity and selectivity for protein targets. Phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects on cancer cell lines.[1] The aminophenyl group can also serve as a key pharmacophore or a synthetic handle for further derivatization to target specific pathways involved in cancer progression.

Enzyme Inhibition: Cyclopropane derivatives are known to act as enzyme inhibitors. The strained ring can mimic transition states of enzymatic reactions or introduce specific steric and electronic interactions within an active site.[7]

Drug Development Scaffold: The title compound is a versatile building block for the synthesis of more complex molecules. The primary amine can be readily functionalized to introduce various pharmacophores, while the ester can be hydrolyzed to the corresponding carboxylic acid for further amide couplings. This allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.[1][2]

Logical Workflow and Diagrams

Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic route to this compound.

Potential Applications in Drug Discovery

The utility of this compound as a building block in drug discovery can be visualized as follows.

Caption: Role as a scaffold in drug discovery.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity for researchers in drug discovery and medicinal chemistry. While detailed biological and spectral data for this specific compound are limited in the public domain, its structural features and the activities of related analogues suggest significant potential. The synthetic route outlined in this document provides a practical approach for its preparation, enabling further investigation into its pharmacological properties and its application as a versatile building block for the development of novel therapeutics. Further research is warranted to fully elucidate the biological activity and potential signaling pathways associated with this compound and its derivatives.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester | C11H11NO4 | CID 59129429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate [myskinrecipes.com]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

An In-depth Technical Guide on Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and characterization of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate. Due to the limited availability of public data on this specific compound, this guide also incorporates information on structurally related molecules to provide a broader context for its potential characteristics and applications.

Core Properties and Physicochemical Data

This compound is a solid organic compound.[1] Basic identifying information is available; however, detailed quantitative physicochemical data such as melting point, boiling point, and solubility are not readily found in publicly accessible scientific literature or databases.

Table 1: Summary of Known and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| CAS Number | 824937-45-3 | [1] |

| Physical Form | Solid | [1] |

| Purity | 97% (as per supplier) | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

| InChI Code | 1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3 | [1] |

| InChI Key | HHUXVTQTBMIHPK-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, based on general organic chemistry principles and published syntheses of similar 1-phenylcyclopropane derivatives, a plausible synthetic route can be proposed.[2]

Proposed Synthetic Pathway:

A potential synthesis could involve the cyclopropanation of a substituted styrene derivative, followed by functional group manipulations to introduce the amino and methyl ester moieties. A common method for creating 1-phenylcyclopropane structures involves the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane.[2] The resulting cyclopropyl nitrile can then be hydrolyzed to the corresponding carboxylic acid, which can subsequently be esterified and the nitro group reduced to an amine.

General Experimental Workflow for Synthesis and Purification:

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Methodologies (Hypothetical):

-

Step 1: Synthesis of 1-(4-nitrophenyl)cyclopropanecarbonitrile: A similar synthesis involves the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst.[2]

-

Step 2: Hydrolysis to 1-(4-nitrophenyl)cyclopropanecarboxylic acid: The resulting nitrile can be hydrolyzed to the carboxylic acid using a strong acid, such as concentrated hydrochloric acid, under reflux.[2]

-

Step 3: Esterification to Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate: The carboxylic acid can be esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) via a Fischer esterification.

-

Step 4: Reduction to this compound: The nitro group can be reduced to an amine using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with a metal like iron or tin in acidic conditions. A published procedure for a similar reduction involves Pd/C-catalyzed hydrogenation in ethanol.[3]

Spectral and Analytical Data

Specific spectral data (NMR, IR, MS) for this compound are not available in public databases. However, expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectral Characteristics

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons (likely two doublets in the 6.5-7.5 ppm region).- Methylene protons of the cyclopropyl ring (multiplets, ~1.0-1.5 ppm).- Methyl ester protons (singlet, ~3.7 ppm).- Amine protons (broad singlet, variable chemical shift). |

| ¹³C NMR | - Aromatic carbons.- Carbonyl carbon of the ester (~170-175 ppm).- Methoxy carbon (~52 ppm).- Cyclopropyl carbons. |

| IR Spectroscopy | - N-H stretching of the primary amine (~3300-3500 cm⁻¹).- C=O stretching of the ester (~1730 cm⁻¹).- Aromatic C-H and C=C stretching. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 191.23. |

General Analytical Workflow:

Caption: Standard analytical workflow for the structural characterization and purity assessment of a synthesized compound.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the cyclopropane ring is a valuable scaffold in medicinal chemistry, known to impart unique conformational rigidity and metabolic stability.[4]

Derivatives of aminophenyl cyclopropane and cyclopropanecarboxylic acid have been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various amide derivatives containing a cyclopropane moiety have been synthesized and evaluated for their antibacterial and antifungal properties.[5][6]

-

Enzyme Inhibition: Cyclopropane-containing compounds have been designed as enzyme inhibitors.[7]

-

Neurochemical Activity: 1-Aminocyclopropanecarboxylic acid derivatives have been studied for their interaction with NMDA receptors.[7][8]

-

Anticancer Properties: Phenylcyclopropane carboxamide derivatives have shown antiproliferative effects on cancer cell lines.[2]

Given these precedents, this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. Its structural motifs are present in compounds explored for various pharmacological applications.

Logical Relationship for Drug Discovery Potential:

Caption: A logical flow from a starting chemical entity to lead optimization in drug discovery.

Conclusion

This compound is a chemical compound with established basic identifiers but a notable absence of detailed, publicly available technical data. This guide has provided a summary of the known information and has proposed potential synthetic and analytical methodologies based on related chemical structures. The broader family of cyclopropane derivatives exhibits a wide range of biological activities, suggesting that this compound could be a valuable starting point for further research and development in medicinal chemistry and drug discovery. Researchers are encouraged to perform detailed characterization upon synthesis or acquisition of this compound to contribute to the public body of scientific knowledge.

References

- 1. This compound | 824937-45-3 [sigmaaldrich.com]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate. This document details the synthetic pathway, including experimental protocols for key transformations, and presents a thorough characterization of the molecule through various analytical techniques. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for its synthesis is visualized using a DOT script.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1] The structure features a central cyclopropane ring substituted with a methyl carboxylate group and a 4-aminophenyl group at the same carbon atom.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol [1] |

| CAS Number | 824937-45-3[1] |

| Physical Form | Solid[1] |

| Purity | 97%[1] |

| Storage Temperature | 4°C, protect from light[1] |

| InChI | 1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3[1] |

| InChI Key | HHUXVTQTBMIHPK-UHFFFAOYSA-N[1] |

| MDL Number | MFCD20693763[1] |

Synthesis

The synthesis of this compound is a multi-step process. A plausible and efficient synthetic route involves the initial formation of a cyclopropane ring, followed by functional group manipulations on the aromatic ring. The key steps are:

-

Cyclopropanation: Formation of a substituted cyclopropane acetonitrile derivative.

-

Nitration: Introduction of a nitro group at the para position of the phenyl ring.

-

Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

-

Esterification: Formation of the methyl ester from the carboxylic acid.

-

Reduction: Reduction of the nitro group to an amine.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

This step can be achieved through the cyclopropanation of a suitably substituted 2-phenyl acetonitrile with a dihaloethane in the presence of a base, followed by nitration of the phenyl ring.

Step 3: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

-

Procedure: To a solution of 1-(4-nitrophenyl)cyclopropanecarbonitrile in a mixture of water and concentrated sulfuric acid, the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 1-(4-nitrophenyl)cyclopropanecarboxylic acid.

Step 4: Synthesis of Methyl 1-(4-Nitrophenyl)cyclopropanecarboxylate

-

Procedure (Fischer Esterification): 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated under reflux. The reaction is monitored until completion. After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent, washed with a basic solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the methyl ester.

Step 5: Synthesis of this compound

-

Procedure (Reduction of Nitro Group): Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent is added. Common choices include tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. After the reaction is complete, the mixture is worked up accordingly. For the Sn/HCl method, the reaction is typically basified to precipitate tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed in vacuo to yield the final product.

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods.

Table 2: Summary of Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to aromatic protons (typically two doublets in the 6.5-7.5 ppm region), a singlet for the methyl ester protons (around 3.6 ppm), and multiplets for the cyclopropyl methylene protons. The amine protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, the aromatic carbons (with distinct shifts for the carbon bearing the amino group and the carbon attached to the cyclopropane ring), the carbonyl carbon of the ester, and the methyl carbon of the ester. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1730 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 191.23, along with characteristic fragmentation patterns. |

Note: Specific, experimentally determined spectral data for this compound is not widely available in the public domain. The information presented is based on predicted values and data from analogous compounds.

Potential Applications in Drug Development

The molecular scaffold of this compound is of significant interest to medicinal chemists. The presence of a constrained cyclopropane ring can impart favorable conformational rigidity to a molecule, which can be beneficial for binding to biological targets. The aromatic amine functionality serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs. This moiety is a common building block in the development of various therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and key analytical features of this compound. The presented synthetic pathway offers a viable route for its preparation, and the summarized data provides a basis for its characterization. The unique structural motifs of this compound make it a valuable building block for the development of novel small molecules in the field of drug discovery. Further research to fully elucidate its experimental properties and explore its biological activities is warranted.

References

The Enigmatic Aminophenyl Cyclopropane Derivatives: A Deep Dive into Their Biological Activities

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the diverse biological activities of aminophenyl cyclopropane derivatives, a class of organic compounds showing significant promise in the fields of oncology, neurology, and infectious diseases. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and novel visualizations of their molecular interactions.

The unique structural features of the cyclopropane ring, including its rigidity and strained bond angles, confer distinct pharmacological properties to these molecules. When combined with an aminophenyl group, these derivatives exhibit a wide range of biological effects, from potent enzyme inhibition to the modulation of critical cellular signaling pathways.

Anticancer Potential: Targeting the Machinery of Cell Proliferation

Recent studies have highlighted the significant anticancer properties of aminophenyl cyclopropane derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Aminophenyl Cyclopropane Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 1-Phenylcyclopropane Carboxamide Derivative | U937 (Human Myeloid Leukemia) | Proliferation Inhibition | - | [1] |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | MTT | 6.25 | [2] |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | MTT | 8.18 | [2] |

| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | K562 (Chronic Myelogenous Leukemia) | MTT | Comparable to Cisplatin | [3] |

| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | HepG2 (Hepatocellular Carcinoma) | MTT | Comparable to Cisplatin | [3] |

| Indole amide derivative 2 | MCF7 (Breast Cancer) | MTT | 0.81 | [4] |

| Indole amide derivative 2 | PC3 (Prostate Cancer) | MTT | 2.13 | [4] |

| Indole amide derivative 4 | HT29 (Colon Cancer) | MTT | 0.96 | [4] |

| Indole amide derivative 4 | HeLa (Cervical Cancer) | MTT | 1.87 | [4] |

| Indole amide derivative 4 | MCF7 (Breast Cancer) | MTT | 0.84 | [4] |

Note: "-" indicates that the study reported effective inhibition without providing a specific IC50 value.

The anticancer mechanism of some of these derivatives involves the induction of apoptosis, or programmed cell death. For instance, certain carboxamide derivatives have been shown to increase the activity of caspases, key executioner enzymes in the apoptotic cascade, in glioma cells.[5] This is often accompanied by the suppression of anti-apoptotic proteins like Bcl-2 and survivin.[5]

One of the key targets for some aminophenyl cyclopropane derivatives, such as tranylcypromine, is Lysine-Specific Demethylase 1 (LSD1).[6][7][8] LSD1 is an enzyme that is often overexpressed in various cancers and plays a crucial role in tumor progression by altering gene expression.[7][8][9] By inhibiting LSD1, these compounds can suppress cancer cell proliferation, invasion, and migration.[7][9]

Modulating the Brain's Chemistry: Monoamine Oxidase Inhibition

Aminophenyl cyclopropane derivatives, particularly those containing a cyclopropylamine moiety, are potent inhibitors of monoamine oxidases (MAO).[10][11][12] MAOs are enzymes responsible for the breakdown of key neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[13] By inhibiting these enzymes, these compounds can increase the levels of these neurotransmitters, making them effective antidepressants and potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[11][14]

These inhibitors can be selective for one of the two main isoforms of MAO, MAO-A or MAO-B, or act as non-selective inhibitors.[14] The selectivity profile influences their therapeutic application and potential side effects.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Cyclopropylamine Derivatives

| Compound/Derivative | Target | Inhibition | Value (IC50/Ki) | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | IC50 | 5 nM | [10] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | IC50 | 170 nM | [10] |

| Polyamine Analog 5 | MAO-A | Ki | 0.62 µM | [15] |

| Polyamine Analog 5 | MAO-B | Ki | 0.16 µM | [15] |

| Polyamine Analog 4 | MAO-A | Ki | 0.62 µM | [15] |

| Polyamine Analog 4 | MAO-B | Ki | 0.31 µM | [15] |

| Pyridazinobenzylpiperidine Derivative S5 | MAO-B | IC50 | 0.203 µM | [16] |

| Pyridazinobenzylpiperidine Derivative S5 | MAO-A | IC50 | 3.857 µM | [16] |

| Pyridazinobenzylpiperidine Derivative S16 | MAO-B | IC50 | 0.979 µM | [16] |

| Pyridazinobenzylpiperidine Derivative S16 | MAO-B | Ki | 0.721 µM | [16] |

| Pyrazoline Derivative 5ae | MAO-A | Ki | - | [17] |

| Pyrazoline Derivative 5af | MAO-A | Ki | - | [17] |

| Pyrazoline Derivative 5ag | MAO-A | Ki | - | [17] |

| Pyrazoline Derivative D17 | MAO-A | Ki | 0.003 µM | [18] |

| Pyrazoline Derivative D18 | MAO-A | Ki | 0.010 µM | [18] |

| Pyrazoline Derivative D19 | MAO-A | Ki | 0.050 µM | [18] |

Note: "-" indicates that the study reported selectivity without providing a specific Ki value.

The mechanism of MAO inhibition by many cyclopropylamine derivatives is mechanism-based and irreversible.[10] This involves the formation of a covalent bond between the inhibitor and the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation.[8]

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carboxamide derivatives induce apoptosis in the U251 glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Cyclopropane Ring: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique stereoelectronic properties, arising from significant ring strain and bent bonds, impart profound and often beneficial effects on the physicochemical and pharmacological properties of drug molecules. This guide provides a comprehensive overview of the role of the cyclopropane moiety in drug design, from its fundamental characteristics to its application in approved therapeutics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties and Their Implications in Drug Design

The compact and rigid nature of the cyclopropane ring confers a unique set of properties that can be strategically exploited to overcome common challenges in drug development.[][2]

-

Conformational Rigidity: The fixed triangular geometry of the cyclopropane ring restricts the conformational freedom of a molecule.[3] This pre-organization can lock a drug candidate into its bioactive conformation, leading to enhanced binding affinity for its target and improved selectivity.[3][4] This conformational constraint can also contribute to a more favorable entropic profile upon binding.[5]

-

Metabolic Stability: The carbon-carbon bonds within a cyclopropane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.[3][4][6] This increased metabolic stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[5]

-

Lipophilicity and Solubility: The introduction of a cyclopropane ring can modulate a molecule's lipophilicity. While it is a hydrocarbon and thus lipophilic, its unique electronic character can lead to nuanced effects on overall polarity and solubility, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Bioisosterism: The cyclopropane ring can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings. This substitution can maintain or improve biological activity while favorably altering other properties like metabolic stability or synthetic accessibility.

The Cyclopropane Ring in Action: Case Studies and Quantitative Data

The strategic incorporation of a cyclopropane ring has been instrumental in the development of numerous successful drugs across various therapeutic areas. The following tables summarize quantitative data for selected cyclopropane-containing drugs and clinical candidates, highlighting the impact of this moiety on potency and pharmacokinetics.

Table 1: Potency of Cyclopropane-Containing Drugs and Clinical Candidates

| Compound | Target | IC50 / EC50 | Therapeutic Area |

| Tranylcypromine | LSD1 | < 2 µM | Antidepressant |

| MAO-A/B | ~20 µM | ||

| Grazoprevir | HCV NS3/4a Protease | 0.01 nM (gt1b) | Antiviral |

| Tasimelteon | MT1/MT2 Receptors | - | Insomnia |

| ALK Inhibitor (Compound 1) | ALK | 83 nM | Oncology |

| VEGFR-2 Inhibitor (Compound 37) | VEGFR-2 | Low nM | Oncology |

| LSD1 Inhibitor (S2157) | LSD1 | Potent (specific values vary) | Oncology |

Note: IC50/EC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[7][8][9][10]

Table 2: Pharmacokinetic Parameters of Selected Cyclopropane-Containing Drugs

| Drug | Bioavailability | Half-life | Metabolism |

| Tranylcypromine | 50% | ~2.5 hours | Hepatic |

| Tasimelteon | ~38% | - | Primarily by CYP1A2 and CYP3A4 |

Data compiled from multiple sources.[11][12]

Key Signaling Pathways Modulated by Cyclopropane-Containing Drugs

The therapeutic effects of many cyclopropane-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a critical role in epigenetic regulation and is a validated target in oncology.[13][14] Tranylcypromine, an antidepressant, is a known irreversible inhibitor of LSD1.[8][9] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes.[13]

Caption: LSD1 demethylates H3K4me2, leading to gene repression.

Anaplastic Lymphoma Kinase (ALK) Signaling in Non-Small Cell Lung Cancer (NSCLC)

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of certain cancers, including NSCLC.[15][16][17] Cyclopropane-containing ALK inhibitors block the kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[14]

Caption: ALK activation drives cancer cell growth and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling in Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[18][19] Cyclopropane-containing inhibitors of VEGFR-2 block its kinase activity, thereby preventing the downstream signaling that leads to endothelial cell proliferation and migration.[20]

Caption: VEGFR-2 signaling is crucial for angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of cyclopropane-containing compounds.

Synthesis of Tranylcypromine Sulfate (A Representative Cyclopropylamine)

The following is a general multi-step synthetic route for tranylcypromine sulfate, starting from trans-cinnamic acid.[13]

Caption: A multi-step synthesis of Tranylcypromine Sulfate.

Detailed Protocol:

-

Decarboxylation of trans-Cinnamic Acid: Heat trans-cinnamic acid under a nitrogen atmosphere at 125–140 °C for 4 hours. The resulting styrene is purified by vacuum distillation.

-

Cyclopropanation: To a solution of styrene in an appropriate solvent, add a catalytic amount of a copper catalyst. Then, add ethyl diazoacetate dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The crude product, ethyl trans-2-phenylcyclopropanecarboxylate, is purified by column chromatography.

-

Hydrolysis: The ethyl ester is hydrolyzed by refluxing with sodium hydroxide in a mixture of ethanol and water. After completion, the reaction is acidified with concentrated HCl to precipitate trans-2-phenylcyclopropanecarboxylic acid.

-

Acyl Chloride Formation: The carboxylic acid is converted to the corresponding acyl chloride by refluxing with thionyl chloride in benzene. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Curtius Rearrangement: The acyl chloride is treated with sodium azide in toluene at 80 °C to form the acyl azide, which undergoes rearrangement to the isocyanate upon heating.

-

Hydrolysis to Amine: The isocyanate is hydrolyzed to the primary amine, tranylcypromine, by refluxing with concentrated hydrochloric acid. The reaction mixture is then basified with 60% KOH.

-

Salt Formation: The free base is dissolved in ethanol and treated with an ethanolic solution of sulfuric acid to precipitate tranylcypromine sulfate.

In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the activity of LSD1 by detecting the hydrogen peroxide produced during the demethylation reaction.[7][21]

Caption: Workflow for a fluorometric LSD1 inhibition assay.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human LSD1 enzyme, a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate, the test inhibitor (e.g., tranylcypromine) at various concentrations, horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red). All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Enzyme and Inhibitor Pre-incubation: In a 96-well black plate, add the LSD1 enzyme and the test inhibitor at different concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme). Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add the H3K4me2 peptide substrate to all wells to start the demethylation reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Add a mixture of HRP and Amplex Red to each well. This mixture will react with the hydrogen peroxide produced by the LSD1 reaction to generate a fluorescent product (resorufin).

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 5-10 minutes. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro ALK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors to the ALK kinase.[22]

Caption: Workflow for a TR-FRET based ALK kinase binding assay.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of recombinant ALK kinase, a Europium (Eu)-labeled anti-tag antibody that binds to the kinase, an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor (tracer), and the test inhibitor at various concentrations. All dilutions are made in the provided kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add the test inhibitor at different concentrations.

-

Addition of Kinase and Antibody: Add a pre-mixed solution of the ALK kinase and the Eu-labeled anti-tag antibody to each well.

-

Addition of Tracer: Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding competition.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

-

Signal Detection: Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm and measure the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percentage of inhibition is determined by comparing the emission ratio in the presence of the inhibitor to the controls (no inhibitor and high concentration of a known inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro VEGFR-2 Kinase Assay (Kinase-Glo™ Luminescence Assay)

This assay measures the kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[4][18][23]

Caption: Workflow for a luminescence-based VEGFR-2 kinase assay.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and the test inhibitor at various concentrations. All reagents are prepared in 1x Kinase Buffer.

-

Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate.

-

Assay Plate Setup: In a 96-well white plate, add the master mix to all wells. Then, add the test inhibitor at different concentrations to the appropriate wells. Add buffer with DMSO to the positive control (no inhibitor) and blank (no enzyme) wells.

-

Initiate Reaction: Add the diluted VEGFR-2 enzyme to all wells except the blank wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Signal Detection: After the incubation, add Kinase-Glo™ MAX reagent to all wells. This reagent will lyse the cells (if applicable) and contains luciferase and luciferin, which will produce light in the presence of the remaining ATP.

-

Incubation and Measurement: Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Metabolic Stability Assay in Human Liver Microsomes

This assay is used to determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Caption: Workflow for a microsomal metabolic stability assay.

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound. Prepare an incubation mixture containing human liver microsomes in a phosphate buffer (pH 7.4). Prepare a solution of an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Setup: In a series of microcentrifuge tubes, pre-warm the liver microsome incubation mixture at 37°C. Add the test compound to each tube.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the tubes. A control incubation without the NADPH system should also be run to assess non-NADPH dependent degradation.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (Clint) can then be calculated based on the half-life and the protein concentration in the incubation.

Conclusion

The cyclopropane ring is a small but mighty structural motif that has had a significant and lasting impact on medicinal chemistry. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere has led to its incorporation into a wide range of clinically successful drugs. As our understanding of its unique properties continues to grow, and as synthetic methodologies for its installation become more sophisticated, the cyclopropane ring is poised to play an even more prominent role in the design and development of the next generation of therapeutics. This guide has provided a comprehensive overview of the core principles and practical applications of the cyclopropane ring in drug discovery, offering a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. enamine.net [enamine.net]

- 21. mttlab.eu [mttlab.eu]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

The Aminophenyl Scaffold: A Privileged Core in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminophenyl scaffold, a versatile and synthetically accessible structural motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have cemented its status as a "privileged scaffold" – a molecular framework capable of binding to a diverse range of biological targets. This technical guide provides a comprehensive overview of the aminophenyl core in drug design, detailing its application in the development of targeted therapies, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways and experimental workflows involved.

The Aminophenyl Scaffold in Targeted Therapies

The aminophenyl moiety is a key pharmacophore in a multitude of approved and investigational drugs, primarily due to its role as a hinge-binding motif in kinase inhibitors and its ability to act as a zinc-binding group in metalloenzymes. Its applications span across several therapeutic areas, most notably in oncology.

Kinase Inhibitors

The aminophenyl scaffold is a prevalent feature in numerous tyrosine kinase inhibitors (TKIs) and serine/threonine kinase inhibitors. The nitrogen atom and the adjacent phenyl ring often form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent and selective inhibition.

-

Checkpoint Kinase 1 (CHK1) Inhibitors: The 3-aminopyrazine-2-carbonitrile scaffold, a bioisostere of the aminophenyl group, has shown significant promise in targeting CHK1, a crucial regulator of the DNA damage response.[1] Inhibition of CHK1 can lead to mitotic catastrophe and cell death in cancer cells with damaged DNA.[1]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Gefitinib and erlotinib are examples of EGFR TKIs that, while not strictly containing a simple aminophenyl group, feature an anilinoquinazoline core where the aniline portion mimics the hydrogen bonding pattern of an aminophenyl scaffold. These drugs are effective in treating non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[2]

-

Src Family Kinase (SFK) Inhibitors: The 4-aminopyrazolopyrimidine scaffold is a key component in inhibitors of Src family kinases, which are implicated in cancer cell proliferation, migration, and invasion.[3]

Histone Deacetylase (HDAC) Inhibitors

The N-(2-aminophenyl)-benzamide structure serves as a crucial zinc-binding group in a class of HDAC inhibitors.[1][4] HDACs are enzymes that play a pivotal role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[5] Chidamide, an approved drug, belongs to this class of benzamide HDAC inhibitors.[4][6]

DNA Methyltransferase (DNMT) Inhibitors

The aminophenyl scaffold has also been incorporated into non-nucleoside inhibitors of DNA methyltransferases. SGI-1027, a potent DNMT inhibitor, features a central 4-amino-N-(4-aminophenyl)benzamide core.[7] DNMTs are responsible for maintaining DNA methylation patterns, and their inhibition can lead to the reactivation of silenced tumor suppressor genes.

Aryl Hydrocarbon Receptor (AhR) Agonists

2-(4-aminophenyl)benzothiazoles represent a class of compounds that act as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[8] Activation of the AhR signaling pathway by these compounds can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, and subsequent metabolic activation to cytotoxic species that can induce apoptosis in cancer cells.[8]

Data Presentation: Quantitative Bioactivity

The following tables summarize key quantitative data for representative compounds featuring the aminophenyl scaffold across different target classes.

Table 1: In Vitro Inhibitory Activity of Aminophenyl-Based Kinase Inhibitors

| Compound | Scaffold | Target Kinase | IC50 (nM) | Assay Method |

| SRA737 (analog) | 3-Aminopyrazine-2-carbonitrile | CHK1 | 1.3 - 1.4 | Radiometric / Biochemical Assay[1] |

| Prexasertib | Pyrrolopyrimidine | CHK1 | 1 | Biochemical Assay[1] |

| Compound 7 | Imidazo[1,5-a]pyrazin-8-amine | FGFR1, FGFR2, FGFR3, FGFR4 | <0.3, 1.1, <0.3, 0.5 | Not Specified[3] |

| PP1 | Pyrazolo[3,4-d]pyrimidin-4-amine | LCK, Fyn | 5, 6 | Not Specified[3] |

| AD-80 | Pyrazolo[3,4-d]pyrimidin-4-amine | RET | 4 | Not Specified[3] |

Table 2: In Vitro Inhibitory Activity of Aminophenyl-Based HDAC Inhibitors

| Compound | Scaffold | Target HDAC | IC50 (nM) | Reference |

| NA | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1, HDAC2, HDAC3 | 95.2, 260.7, 255.7 | [6] |

| Compound 11a | (S)-4-((3-(1H-indol-3-yl)-2-(4-methoxybenzamido)propanamido)-methyl)-N-(2-aminophenyl)benzamide | HDAC1, HDAC2, HDAC3 | 20.6, 157, 138 | [9] |

| GK444 | N-(2-aminophenyl)-benzamide derivative | HDAC1, HDAC2, HDAC3 | 100 - 361 (range) | [10] |

| GK718 | N-(2-aminophenyl)-benzamide derivative | HDAC1, HDAC2, HDAC3 | 139 - 259 (range) | [10] |

Table 3: Antiproliferative Activity of Aminophenyl-Based Compounds

| Compound | Scaffold | Cell Line | IC50 (µM) | Reference |

| NA | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | A2780, HepG2 | 2.66, 1.73 | [6] |

| PBHT Derivative | Aminophenyl pyridinium-5-(hydroxybenzoyl)-hydrazonomethyl-2-oxothiazol-3-ide | HCT15 | 10.1 - 14.2 (range) | [11] |

| 2-(4-aminophenyl)benzothiazole (5a) | 2-(4-aminophenyl)benzothiazole | MCF-7, MDA 468 | Nanomolar range | [3] |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | Aminothiazole-paeonol | AGS, HT-29, HeLa | 4.0, 4.4, 5.8 | [12] |

Table 4: Pharmacokinetic Parameters of Representative Aminophenyl-Containing Drugs

| Drug | Target | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | Half-life (hr) | Species |

| Gefitinib | EGFR | 1.25 | 248.43 | 1342.85 | Not Specified | Rat[13] |

| para-Aminophenol (PAP) | N/A (Metabolite study) | 4 | 0.5 (µg/mL) | 9.27 (µg·hr/mL) | 5.95 | Rat[14] |

| 1-(3′-bromophenyl)-heliamine | Not Specified | 1.00 ± 0.45 | 568.65 ± 122.14 | 1968.64 ± 479.81 | 1.62 ± 0.18 | Rat[15] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding of the role of aminophenyl scaffolds in drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

Signaling Pathways

Caption: CHK1 signaling pathway in response to DNA damage and its inhibition.

Caption: Simplified EGFR signaling pathway and the action of TKIs.

Caption: Overview of Src kinase signaling in cancer.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][8][16]

Caption: Downstream effects of HDAC inhibition on gene expression.[5]

Experimental and Drug Discovery Workflows

Caption: General workflow for drug discovery and development.[7][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminophenyl scaffold-based compounds.

Synthesis of N-(2-Aminophenyl)-benzamide Derivatives

This protocol describes a general method for the synthesis of N-(2-aminophenyl)-benzamide-based HDAC inhibitors, adapted from literature procedures.[18][19][20]

Step 1: Activation of Carboxylic Acid

-

To a solution of the desired benzoic acid derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) or thionyl chloride (SOCl2) (1.2 eq).

-

If using a coupling reagent like BOP, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the activation is complete (can be monitored by thin-layer chromatography).

Step 2: Amide Bond Formation

-

In a separate flask, dissolve o-phenylenediamine (1.0 eq) in an anhydrous solvent (e.g., DCM or THF).

-

Slowly add the activated carboxylic acid solution from Step 1 to the o-phenylenediamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-aminophenyl)-benzamide derivative.

In Vitro Radiometric Kinase Assay (Filter-Binding Method)

This protocol outlines a standard procedure for determining the inhibitory activity of a compound against a specific protein kinase using a radiometric filter-binding assay.[4][11][12][21][22][23][24]

Materials:

-

Purified active kinase

-

Specific peptide or protein substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.1 mM Na₃VO₄)

-

Test compound dissolved in DMSO

-

P81 phosphocellulose filter paper

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer in a microcentrifuge tube or 96-well plate.

-

Add the test compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration typically at or near the Km for ATP) and incubate at 30 °C for a specified time (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

-

Immediately immerse the filter paper in a beaker containing the stop solution (e.g., 0.5% or 75 mM phosphoric acid).

-

Wash the filter paper three to four times with the stop solution for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the filter paper.

-

Place the dried filter paper into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Fluorometric HDAC Activity Assay

This protocol describes a general method for measuring HDAC activity and inhibition using a fluorogenic substrate.[5][8][22][25][26]

Materials:

-

Purified HDAC enzyme or nuclear extract containing HDAC activity

-

Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Test compound dissolved in DMSO

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

In the wells of a 96-well black microplate, add the HDAC assay buffer.

-

Add the test compound at various concentrations or DMSO (vehicle control). Add a known HDAC inhibitor like Trichostatin A to positive control wells.

-

Add the purified HDAC enzyme or nuclear extract to all wells except for the "no enzyme" control wells.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the deacetylation reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the fluorescent signal to develop.

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of HDAC inhibition for each compound concentration relative to the DMSO control, after subtracting the background fluorescence from the "no enzyme" control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Colorimetric DNMT Activity Assay

This protocol outlines a general procedure for a colorimetric ELISA-based assay to measure DNMT activity and inhibition.[3][27][28][29][30]

Materials:

-

Purified DNMT enzyme or nuclear extract

-

A universal DNA substrate coated on a 96-well plate

-

S-adenosyl-L-methionine (SAM) as a methyl donor

-

DNMT assay buffer

-

Test compound dissolved in DMSO

-

A known DNMT inhibitor (e.g., zebularine) as a positive control

-

Capture antibody (specific for 5-methylcytosine)

-

Detection antibody (e.g., HRP-conjugated)

-

Colorimetric developing solution (e.g., TMB substrate)

-

Stop solution (e.g., dilute sulfuric acid)

-

96-well plate reader

Procedure:

-

To the DNA-coated wells, add the DNMT assay buffer, SAM, and the test compound at various concentrations or DMSO (vehicle control). Add a known DNMT inhibitor to positive control wells.

-

Add the purified DNMT enzyme or nuclear extract to initiate the methylation reaction.

-

Incubate the plate at 37 °C for 1-2 hours to allow for DNA methylation.

-

Wash the wells several times with a wash buffer to remove non-bound components.

-

Add the diluted capture antibody (anti-5-methylcytosine) to each well and incubate at room temperature for 30-60 minutes.

-

Wash the wells to remove the unbound capture antibody.

-

Add the diluted detection antibody to each well and incubate at room temperature for 30 minutes.

-

Wash the wells to remove the unbound detection antibody.

-

Add the developing solution to each well and incubate in the dark at room temperature for 5-15 minutes, or until color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of DNMT inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion